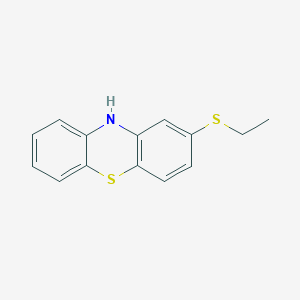
Cericlamine
概述
描述
Cericlamine is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This molecule belongs to the class of cerium-based metal-organic frameworks (MOFs) and has been synthesized using various methods.
科学研究应用
Cericlamine has been extensively studied for its potential applications in various fields, including catalysis, gas storage, and drug delivery. In the field of catalysis, cericlamine has shown promising results as a catalyst for the synthesis of organic compounds. In gas storage, cericlamine has been used as a potential candidate for the storage of hydrogen and methane. In drug delivery, cericlamine has shown potential as a carrier for the targeted delivery of drugs to specific tissues.
作用机制
The mechanism of action of cericlamine is not fully understood. However, it is believed that cericlamine interacts with specific receptors in the body, leading to the activation of various signaling pathways. This activation can result in the modulation of cellular processes, including gene expression, protein synthesis, and cell differentiation.
Biochemical and Physiological Effects:
Cericlamine has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that cericlamine can inhibit the growth of cancer cells and induce apoptosis. Additionally, cericlamine has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of cericlamine is its high stability, making it an ideal candidate for use in various laboratory experiments. Additionally, cericlamine has shown good biocompatibility, making it a potential candidate for use in biomedical applications. However, one of the main limitations of cericlamine is its low solubility, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for the research of cericlamine. One potential direction is the development of new synthesis methods that can improve the yield and purity of cericlamine. Another direction is the investigation of the potential therapeutic applications of cericlamine in various diseases, including cancer and inflammatory diseases. Additionally, the use of cericlamine as a carrier for the delivery of drugs to specific tissues is an area of research that has significant potential.
属性
CAS 编号 |
112922-55-1 |
|---|---|
产品名称 |
Cericlamine |
分子式 |
C12H17Cl2NO |
分子量 |
262.17 g/mol |
IUPAC 名称 |
3-(3,4-dichlorophenyl)-2-(dimethylamino)-2-methylpropan-1-ol |
InChI |
InChI=1S/C12H17Cl2NO/c1-12(8-16,15(2)3)7-9-4-5-10(13)11(14)6-9/h4-6,16H,7-8H2,1-3H3 |
InChI 键 |
FWYRGHMKHZXXQX-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC(=C(C=C1)Cl)Cl)(CO)N(C)C |
规范 SMILES |
CC(CC1=CC(=C(C=C1)Cl)Cl)(CO)N(C)C |
同义词 |
2-(3,4-dichlorobenzyl)-2-dimethylamino-1-propanol cericlamine JO 1017 JO-1017 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

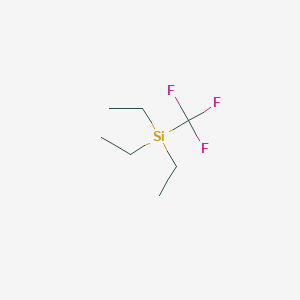
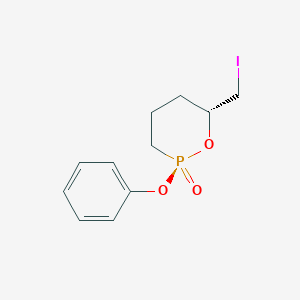
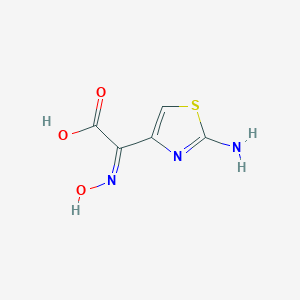

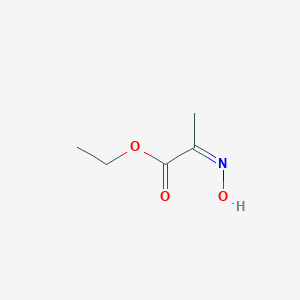
![(4R,5R)-4-[(4R,5R)-5-hydroxy-2-(4-methoxyphenyl)-1,3-dioxan-4-yl]-2-(4-methoxyphenyl)-1,3-dioxan-5-ol](/img/structure/B54444.png)
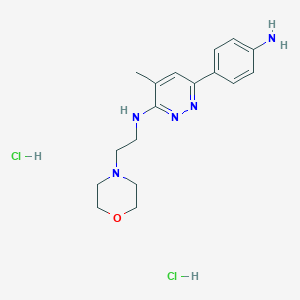
![[4-Hydroxy-3,5-di(propan-2-yl)phenyl] hydrogen sulfate](/img/structure/B54451.png)

![Furo[3,2-c]pyridine-6-carbaldehyde](/img/structure/B54456.png)

